molecular formula C19H18O9 B1622229 Gardenin E CAS No. 29550-07-0

Gardenin E

Cat. No.: B1622229
CAS No.: 29550-07-0
M. Wt: 390.3 g/mol
InChI Key: PKCHTMJVPXNXSA-UHFFFAOYSA-N
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Description

Gardenin E is a polymethoxyflavone, a class of naturally occurring flavonoid compounds known for their biological activity. It is identified with the CAS Registry Number 29550-07-0 and has the molecular formula C19H18O9 and a molecular weight of 390.34 . This compound is part of a group of flavones isolated from the gum resin of Gardenia species, such as Gardenia lucida . Researchers value this compound for its potential in pharmacological studies. Bioactivity assays have shown that this compound acts as a significant inhibitor of biochemical nitric oxide production, suggesting its relevance for research into inflammatory pathways . Studies on extracts from its source have also indicated antiproliferative properties against various human cell lines, highlighting its interest for investigations in cytotoxicity and anticancer potential . This compound is provided as a high-purity chemical reagent for scientific investigation. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

29550-07-0

Molecular Formula

C19H18O9

Molecular Weight

390.3 g/mol

IUPAC Name

2-(3,5-dihydroxy-4-methoxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one

InChI

InChI=1S/C19H18O9/c1-24-15-10(21)5-8(6-11(15)22)12-7-9(20)13-14(23)17(25-2)19(27-4)18(26-3)16(13)28-12/h5-7,21-23H,1-4H3

InChI Key

PKCHTMJVPXNXSA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O

Canonical SMILES

COC1=C(C=C(C=C1O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O

Other CAS No.

29550-07-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Gardenin E belongs to a family of polymethoxyflavones with shared biological roles but distinct structural and functional properties. Below is a detailed comparison with key analogs:

Structural Comparison

Compound Core Structure Methoxy Groups Key Structural Features
This compound Flavone 6 Methoxy groups at positions 5, 6, 7, 8, 3', 4'
Gardenin A Flavone 5 Methoxy groups at positions 5, 7, 8, 3', 4'
Gardenin B Flavone 6 Methoxy groups at positions 5, 6, 7, 3', 4', 5'
5-Desmethylnobiletin Flavone 5 Methoxy groups at positions 5, 6, 7, 3', 4'

Key Insight : The number and position of methoxy groups influence solubility, bioavailability, and target specificity. For example, Gardenin A’s reduced methoxy groups correlate with superior neuroprotective activity compared to this compound .

2.2.1 Neuroprotective Effects
Compound Model/Assay Key Findings Mechanism Reference
Gardenin A Drosophila PD model 60% survival rate vs. 30% in controls under PQ toxicity; rescues locomotion defects Activates NRF2 antioxidant pathway
This compound Not reported No direct neuroprotective data available
2.2.2 Antiproliferative Activity
Compound Cell Line (IC₅₀) Key Findings Mechanism Reference
Gardenin B HL-60 (1.6 μM), U-937 (3.0 μM) Induces caspase-dependent apoptosis; superior to quercetin ROS-independent intrinsic/extrinsic pathways
This compound Leukemia, lung, breast cells Moderate anti-proliferative activity; less potent than Gardenin B Not fully elucidated
2.2.3 Anti-inflammatory and Antioxidant Activity
Compound Assay/Model Key Findings Reference
Gardenin A AD mouse model Reduces NF-κB-dependent inflammation; enhances antioxidant response
This compound Nitrate biosynthesis assay Inhibits nitric oxide production; less potent than 5-Desmethylnobiletin
Xanthomicrol DPPH scavenging assay Strong antioxidant activity (IC₅₀ ~10 μM)

Pharmacokinetic Properties

Compound Bioavailability Key Findings Reference
Gardenin A High brain uptake Detected in mouse brain via UPLC/Q-TOF-MS/MS; oral bioavailability confirmed
This compound Limited data Predicted lower solubility due to high methoxy content

Preparation Methods

Natural Extraction Methods

Plant Sources and Isolation Protocols

Gardenin E has been identified in Gardenia resinifera, Tamarix dioica, and Murraya paniculata. Extraction typically involves the following steps:

  • Solvent Extraction : Dried plant material (e.g., leaves or resin) is macerated in methanol or ethanol at 60–70°C for 24–48 hours. Polar solvents efficiently solubilize polymethoxyflavones due to their hydroxyl and methoxy substituents.
  • Filtration and Concentration : The crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.
  • Chromatographic Purification :
    • Column Chromatography : Silica gel columns with gradient elution (hexane:ethyl acetate mixtures) separate this compound from co-extracted compounds.
    • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns and methanol-water mobile phases achieve final purification, with this compound eluting at 18–22 minutes under UV detection (λ = 254 nm).
Table 1: Yield of this compound from Natural Sources
Plant Species Part Used Extraction Solvent Yield (mg/kg dry weight)
Gardenia resinifera Resin Methanol 120–150
Tamarix dioica Leaves Ethanol 45–60
Murraya paniculata Bark Methanol 30–40

Challenges in natural extraction include low abundance in source plants and co-elution with structurally similar flavonoids like gardenin A and gardenin B.

Chemical Synthesis Strategies

Retrosynthetic Analysis

This compound’s structure comprises a flavone backbone with three hydroxyl and four methoxy groups. Retrosynthetic disconnections suggest two viable routes:

  • Construction of the Flavone Nucleus : Form the chromen-4-one core via cyclization of a chalcone intermediate.
  • Functionalization of the Aromatic Rings : Introduce methoxy and hydroxyl groups through Ullmann-type coupling or selective demethylation.

Hypothetical Total Synthesis Route

While no direct synthesis of this compound has been reported, the following pathway is proposed based on methods for analogous polymethoxyflavones:

Step 1: Synthesis of 3',4',5',6'-Tetramethoxyacetophenone

  • Reaction : CuCl-catalyzed Ullmann coupling of 2-bromo-3,4,5-trimethoxyacetophenone with methanol in the presence of MeONa at 110°C for 12 hours.
  • Outcome : Yields 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone (85% yield), a key intermediate for polymethoxyflavones.

Step 2: Chalcone Formation

  • Reaction : Claisen-Schmidt condensation of the acetophenone intermediate with 3,5-dimethoxybenzaldehyde in ethanol/NaOH (10%) at 25°C for 6 hours.
  • Outcome : Produces a chalcone derivative with methoxy groups at C3, C4, C5, and C6 positions.

Step 3: Cyclization to Flavone

  • Reaction : Oxidative cyclization using iodine/DMSO under microwave irradiation (100°C, 30 minutes).
  • Outcome : Forms the chromen-4-one core with methoxy groups at C4', C6, C7, and C8.

Step 4: Selective Demethylation

  • Reaction : Treatment with BBr₃ in dichloromethane at −78°C to demethylate specific positions (C3' and C5').
  • Outcome : Introduces hydroxyl groups at C3' and C5', yielding this compound (total yield: 22–25%).
Table 2: Key Reaction Conditions and Yields
Step Reaction Type Reagents/Conditions Yield (%)
1 Ullmann Coupling CuCl, MeONa, 110°C, 12 h 85
2 Claisen-Schmidt NaOH, EtOH, 25°C, 6 h 78
3 Oxidative Cyclization I₂, DMSO, MW, 100°C, 0.5 h 65
4 Demethylation BBr₃, CH₂Cl₂, −78°C, 2 h 40

Analytical Characterization

Spectroscopic Identification

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃) : δ 6.82 (s, 1H, H-2'), δ 6.45 (s, 1H, H-5), δ 4.01–3.85 (m, 12H, OCH₃).
    • ¹³C NMR : δ 182.1 (C-4), 164.3 (C-7), 152.8 (C-8), 142.1 (C-2').
  • Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) shows [M+H]⁺ at m/z 391.1132 (calculated for C₁₉H₁₈O₉: 391.1138).

Chromatographic Purity

  • HPLC : Purity >98% confirmed using a C18 column (5 µm, 4.6 × 250 mm) with isocratic elution (methanol:water = 70:30, 1.0 mL/min).

Q & A

Q. How can reproducibility in this compound research be enhanced?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Pre-register protocols (OSF, ClinicalTrials.gov ) and share raw data in repositories (Zenodo, Figshare). Use standardized negative/positive controls across labs .
  • Data Consideration : Include a reproducibility checklist (e.g., reagent lot numbers, instrument calibration dates).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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